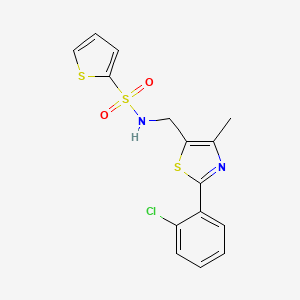

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a thiazole ring, a thiophene ring, and a sulfonamide group, contributes to its distinctive chemical properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

Attachment of the Thiophene Ring: The thiophene ring is often introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, which involves the reaction of a thiophene boronic acid or stannane with a halogenated precursor.

Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.

Análisis De Reacciones Químicas

Nucleophilic Substitution

The sulfonamide group forms via nucleophilic attack of an amine on a sulfonyl chloride. For example, thiophene-2-sulfonyl chloride reacts with an amine (e.g., from a thiazole derivative) to yield the sulfonamide bond .

Cyclization

Thiazole intermediates often undergo cyclization to form the heterocyclic ring. This may involve deprotonation and elimination steps, such as the reaction of carbon disulfide with phenacyl bromides under basic conditions .

Copper-Catalyzed Coupling

Copper-mediated coupling facilitates the formation of carbon-heteroatom bonds. For instance, thiazole derivatives (e.g., 4a–4c ) couple with thiophene sulfonamides to form the final compound, often requiring microwave-assisted heating for optimization .

Purification and Characterization

-

Purification : Chromatography (e.g., column chromatography) is used to isolate intermediates and the final product.

-

Spectroscopic Analysis :

Functional Groups

-

Thiazole Ring : Contributes to π-electron interactions and potential hydrogen bonding.

-

Sulfonamide Group : Enhances water solubility and participates in enzyme inhibition (e.g., carbonic anhydrase) .

-

Chlorophenyl Moiety : Provides lipophilicity and electronic effects for receptor binding.

Potential Reactions

-

Enzyme Inhibition : The sulfonamide group may interact with enzymes (e.g., PFKFB3/4) via hydrogen bonding or electrostatic interactions .

-

Nucleophilic Attack : The thiazole nitrogen and sulfonamide may undergo alkylation or acylation .

-

Metabolic Stability : Thiophene and thiazole rings may undergo oxidation or hydrolysis in biological systems .

Research Findings

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide is primarily studied for its antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, making this compound a candidate for developing new antibiotics. The mechanism involves competing with para-aminobenzoic acid (PABA), thus inhibiting the enzyme dihydropteroate synthase, essential for bacterial DNA synthesis .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate its potential as an effective antimicrobial agent .

Anticancer Research

The anticancer properties of this compound have been explored through various assays, including MTT assays that measure cell viability. The compound has shown promising IC50 values indicating significant cytotoxicity against breast cancer cell lines .

Breast Cancer Study

A recent study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. This highlights its potential as a therapeutic agent in oncology .

Antimicrobial Efficacy

Another study reported that the compound exhibited superior antimicrobial activity compared to conventional antibiotics against biofilm-forming bacterial strains, suggesting its utility in treating chronic infections where biofilms are prevalent .

Industrial Applications

Beyond its biological applications, this compound may also have industrial uses in developing new materials with specific properties such as conductivity or fluorescence due to the presence of thiazole and thiophene rings .

Mecanismo De Acción

The mechanism of action of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide likely involves the inhibition of bacterial enzymes involved in folic acid synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound prevents the synthesis of dihydrofolic acid, an essential precursor for DNA and RNA synthesis in bacteria, leading to their growth inhibition.

Comparación Con Compuestos Similares

Similar Compounds

Sulfamethoxazole: A well-known sulfonamide antibiotic with a similar mechanism of action.

Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

Sulfisoxazole: Known for its use in urinary tract infections.

Uniqueness

Compared to these similar compounds, N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide features a unique combination of thiazole and thiophene rings, which may confer additional biological activities or improved pharmacokinetic properties. Its distinct structure could potentially lead to reduced resistance development in bacteria and broader spectrum activity.

Actividad Biológica

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide is a complex organic compound classified as a sulfonamide, notable for its potential biological activities, particularly antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a thiazole ring, a thiophene moiety, and a sulfonamide group. The thiazole structure is known for its diverse biological activities, including antimicrobial and anticancer effects. The sulfonamide group is recognized for its role in inhibiting bacterial growth by mimicking para-aminobenzoic acid (PABA), essential for folic acid synthesis in bacteria.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉ClN₄O₂S |

| Molecular Weight | 402.9 g/mol |

| CAS Number | 1421454-02-5 |

| Melting Point | Not Available |

The mechanism of action of this compound primarily involves:

- Inhibition of Folic Acid Synthesis : The sulfonamide group competes with PABA for the enzyme dihydropteroate synthase, leading to reduced folic acid production, which is crucial for bacterial growth and replication.

- Cytotoxic Effects : Preliminary studies suggest that the compound may induce cytotoxicity in various cancer cell lines through mechanisms that are yet to be fully elucidated.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity against various pathogens. A study evaluating related thiazole derivatives demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .

Table 1: Antimicrobial Activity of Related Thiazole Derivatives

| Compound ID | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3h | MRSA | 0.5 µg/mL |

| 3j | VRE | 1.0 µg/mL |

| 7 | Candida auris | 0.25 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown selective cytotoxicity towards colorectal cancer cell lines (Caco-2) compared to lung adenocarcinoma cells (A549), indicating its potential as a targeted therapy .

Table 2: Anticancer Activity Against Different Cell Lines

| Compound ID | Cell Line | Viability (%) after Treatment (100 µM) |

|---|---|---|

| 1 | Caco-2 | 39.8 |

| 1 | A549 | No significant activity |

| 3b | Caco-2 | 31.9 |

Case Studies

- Caco-2 Cell Line Study : In a study involving various thiazole derivatives, compound 1 significantly decreased viability in Caco-2 cells by approximately 39.8% compared to untreated controls . This suggests that modifications in the thiazole structure can enhance anticancer activity.

- Antimicrobial Evaluation : Another study highlighted the efficacy of thiazole derivatives against resistant bacterial strains, showing promising results that warrant further investigation into their clinical applications .

Propiedades

IUPAC Name |

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2S3/c1-10-13(9-17-23(19,20)14-7-4-8-21-14)22-15(18-10)11-5-2-3-6-12(11)16/h2-8,17H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHUTBQSJOYBKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.